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Compound of Interest

Compound Name: 4-Methylcyclohexanone

Cat. No.: B1143403 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
Methylcyclohexanone, a key organic intermediate. The document is intended for researchers,

scientists, and professionals in drug development, offering a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation
The spectroscopic data for 4-Methylcyclohexanone is summarized in the following tables for

clarity and ease of comparison.

¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.20 - 2.45 Multiplet 4H
H-2, H-6 (Axial &

Equatorial)

~1.95 - 2.15 Multiplet 2H H-3, H-5 (Axial)

~1.65 - 1.85 Multiplet 1H H-4 (Axial)

~1.30 - 1.50 Multiplet 2H H-3, H-5 (Equatorial)

~1.05 Doublet 3H -CH₃
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Note: Precise coupling constants were not available in the referenced spectra. Assignments

are based on typical chemical shifts for substituted cyclohexanones.

¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~211.0 C=O (C-1)

~46.0 C-2, C-6

~30.5 C-3, C-5

~34.0 C-4

~21.5 -CH₃

Infrared (IR) Spectroscopy Data
Sample Preparation: Liquid Film

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Strong C-H stretch (alkane)

~2870 Strong C-H stretch (alkane)

~1715 Strong, Sharp C=O stretch (ketone)[1]

~1450 Medium CH₂ bend (scissoring)

~1375 Medium CH₃ bend (symmetrical)

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI) Electron Energy: 70 eV
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m/z Relative Intensity (%) Proposed Fragment

112 ~35 [M]⁺ (Molecular Ion)[2]

97 ~20 [M - CH₃]⁺

84 ~40
[M - CO]⁺ or McLafferty

rearrangement

69 ~60 [C₅H₉]⁺

55 100
[C₄H₇]⁺ or [C₃H₃O]⁺ (Base

Peak)[2]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei

within 4-Methylcyclohexanone.

Methodology:

Sample Preparation: A sample of 5-10 mg of 4-Methylcyclohexanone is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ 0.00).

[1]

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.[1]

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse

sequence is used to acquire the spectrum. Key parameters include a spectral width of

approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2

seconds. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled

pulse sequence is employed to simplify the spectrum to single lines for each carbon
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environment. A spectral width of about 220 ppm is used, with an acquisition time of 1-2

seconds and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C,

several hundred to a few thousand scans are typically accumulated.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the spectrum. The transformed spectrum is then phased, baseline corrected, and

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Methylcyclohexanone by measuring

the absorption of infrared radiation.

Methodology:

Sample Preparation: As 4-Methylcyclohexanone is a liquid at room temperature, a neat

(undiluted) sample is prepared as a thin film.[3] A drop of the liquid is placed between two

polished salt plates (e.g., NaCl or KBr).[3] The plates are gently pressed together to form a

thin, uniform liquid film.[3]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum. The frequencies of the major absorption bands are then identified and assigned to

specific functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
Methylcyclohexanone.

Methodology:
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Sample Introduction: A dilute solution of 4-Methylcyclohexanone in a volatile solvent (e.g.,

dichloromethane or methanol) is prepared. The sample is introduced into the mass

spectrometer, often via a Gas Chromatography (GC) system which separates the sample

from the solvent and any impurities.[1]

Ionization: Electron Ionization (EI) is the method used. The vaporized sample molecules are

bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize

and fragment.[4]

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions

based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation

pattern provides structural clues.

Visualizations
Spectroscopic Structural Analysis Workflow
The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural information they provide for 4-Methylcyclohexanone.
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Caption: Workflow for determining the structure of 4-Methylcyclohexanone using

spectroscopic methods.

General Experimental Workflow for Spectroscopic
Analysis
This diagram outlines a typical workflow for the spectroscopic characterization of a chemical

compound.
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General Experimental Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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